p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate: is an organic compound with the molecular formula C25H23NO2. It is a derivative of biphenyl, featuring a cyanophenyl group and a pentyl chain. This compound is known for its unique properties and applications, particularly in the field of liquid crystals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate typically involves the esterification of 4’-pentyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and column chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate is widely used in the study of liquid crystals. Its unique molecular structure allows it to exhibit nematic liquid crystalline phases, making it valuable in the development of liquid crystal displays (LCDs) and other optoelectronic devices .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of liquid crystals with biological membranes. Its properties are also explored in drug delivery systems where liquid crystalline phases can enhance the solubility and stability of pharmaceutical compounds .
Industry: Industrially, p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate is used in the manufacture of advanced materials, including flexible displays and smart windows.
Wirkmechanismus
The mechanism of action of p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate in liquid crystal applications involves its ability to align in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light transmission. The molecular targets include the alignment layers and electrodes in LCDs, where the compound’s orientation affects the display’s brightness and contrast .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-4’-pentylbiphenyl (5CB): A commonly used nematic liquid crystal with similar properties but a simpler structure.
4’-Octyl-4-biphenylcarbonitrile: Another liquid crystal compound with a longer alkyl chain, affecting its phase transition temperatures.
4’-Heptyl-4-biphenylcarbonitrile: Similar to 5CB but with a heptyl chain, offering different thermal and optical properties.
Uniqueness: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate stands out due to its ester linkage, which can influence its liquid crystalline behavior and thermal stability. This makes it particularly useful in applications requiring specific phase transition temperatures and stability under varying conditions .
Eigenschaften
CAS-Nummer |
59662-53-2 |
---|---|
Molekularformel |
C25H23NO2 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-14-23(15-13-22)25(27)28-24-16-8-20(18-26)9-17-24/h6-17H,2-5H2,1H3 |
InChI-Schlüssel |
PNIRCWHBPMROLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.